

# Validation of Baird-Parker agar with potassium tellurite for *S. aureus* enumeration

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## Compound of Interest

Compound Name: Potassium tellurate

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## A Comparative Guide to Baird-Parker Agar for Staphylococcus aureus Enumeration

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Baird-Parker Agar with potassium tellurite for the enumeration of Staphylococcus aureus (*S. aureus*), a critical procedure in food safety, clinical diagnostics, and pharmaceutical microbiology. This document outlines the performance of Baird-Parker Agar against alternative methods, supported by experimental data and detailed protocols.

## Performance Comparison of Media for *S. aureus* Enumeration

The selection of a suitable culture medium is paramount for the accurate enumeration of *S. aureus*. Baird-Parker (BP) Agar is a widely recognized medium, recommended by international standards such as ISO 6888-1.<sup>[1][2][3]</sup> Its efficacy, however, is often compared with other selective media. The following table summarizes key performance indicators from comparative studies.

Culture Medium	Principle of Differentiation	Recovery/Enumeration Performance	Specificity/Selectivity
Baird-Parker (BP) Agar	Reduction of tellurite to black tellurium, lecithinase, and lipase activity (egg yolk reaction).[4][5]	High productivity, especially for stressed cells.[3] Counts are generally not significantly different from methods like 3M Petrifilm Staph Express for many food matrices.[6]	Selectivity is provided by lithium chloride and potassium tellurite.[2] However, it is not completely selective, and confirmatory tests like the coagulase test are necessary.[3][4] Other staphylococci and some other bacteria can grow.[6][7]
3M™ Petrifilm™ Staph Express (PFSE) Count Plate	Chromogenic detection of DNase activity.	Counts are often not significantly different from the BP method in various foods like raw milk and poultry.[6] However, significantly lower recovery has been observed in some matrices like mozzarella cheese after extended storage.[6]	High specificity for <i>S. aureus</i> . In some studies, a higher percentage of confirmed DNase-positive isolates from PFSE plates were identified as <i>S. aureus</i> compared to typical colonies from BP plates.[6]
Rabbit Plasma Fibrinogen (RPF) Agar	Coagulase activity is detected directly on the plate, forming a precipitation halo around the colonies.[1][3]	Considered a suitable medium for enumerating coagulase-positive staphylococci without the need for extensive confirmatory tests.[3] It is recommended by ISO 6888-2.[8][9]	More specific than BP agar with egg yolk tellurite as it directly detects coagulase, a key marker for pathogenic staphylococci.[2][3]

CHROMagar™ Staph aureus	Chromogenic substrates lead to mauve-colored colonies for <i>S. aureus</i> .	Comparable to broth enrichment methods for the detection of Methicillin-Resistant <i>S. aureus</i> (MRSA). [10]	High specificity for <i>S. aureus</i> , allowing for easy visual identification.
Mannitol Salt Agar (MSA)	Fermentation of mannitol (yellow colonies) in a high salt concentration.	Generally shows lower recovery rates compared to Baird-Parker Agar.[11]	Selectivity is based on high salt tolerance, which inhibits many bacteria, but other staphylococci besides <i>S. aureus</i> can grow and some may ferment mannitol.

## Experimental Protocols

### Enumeration of *S. aureus* using Baird-Parker Agar (ISO 6888-1 Method)

This protocol describes the standardized method for the enumeration of coagulase-positive staphylococci.

#### a. Sample Preparation and Dilution:

- Prepare a 1:10 dilution of the food sample in a suitable diluent (e.g., Peptone Water).
- Homogenize the sample for 1-2 minutes.
- Prepare further decimal dilutions as required.

#### b. Plating:

- Pipette 0.1 mL of the appropriate dilutions onto the surface of pre-dried Baird-Parker Agar plates.
- Spread the inoculum evenly over the surface of the agar using a sterile spreader.

- Allow the plates to dry with the lids on for about 15 minutes at room temperature.

c. Incubation:

- Invert the plates and incubate at 37°C for 24 to 48 hours.

d. Examination and Confirmation:

- After 24 hours and again after 48 hours, examine the plates for typical *S. aureus* colonies. These are black, shiny, convex, and surrounded by a clear zone (lecithinase activity), which may be partially or wholly opaque.<sup>[1]</sup><sup>[12]</sup> An opalescent ring may also appear within the clear zone.<sup>[1]</sup>
- Select a number of typical and atypical colonies for confirmation.
- Perform a coagulase test by transferring a portion of the selected colony into Brain Heart Infusion (BHI) broth, incubating, and then testing for plasma coagulation.<sup>[1]</sup>

## Enumeration of *S. aureus* using Rabbit Plasma Fibrinogen (RPF) Agar (ISO 6888-2 Method)

This method allows for the direct detection of coagulase-positive staphylococci.

a. Sample Preparation and Plating:

- Follow the same procedure for sample preparation, dilution, and plating as described for Baird-Parker Agar.

b. Incubation:

- Invert the plates and incubate at 37°C for 24 to 48 hours.

c. Examination:

- Examine the plates for typical colonies. *S. aureus* colonies are typically black or grey and are surrounded by a halo of precipitation, which indicates coagulase activity.<sup>[1]</sup> This method often eliminates the need for a separate coagulase confirmation test.<sup>[3]</sup>

## Enumeration of *S. aureus* using 3M™ Petrifilm™ Staph Express Count Plate

This is a ready-to-use chromogenic medium system.

### a. Inoculation:

- Lift the top film of the Petrifilm plate.
- Pipette 1 mL of the sample dilution onto the center of the bottom film.
- Slowly roll the top film down to prevent trapping air bubbles.
- Place the plastic spreader on the top film over the inoculum and apply gentle pressure to distribute the sample evenly.

### b. Incubation:

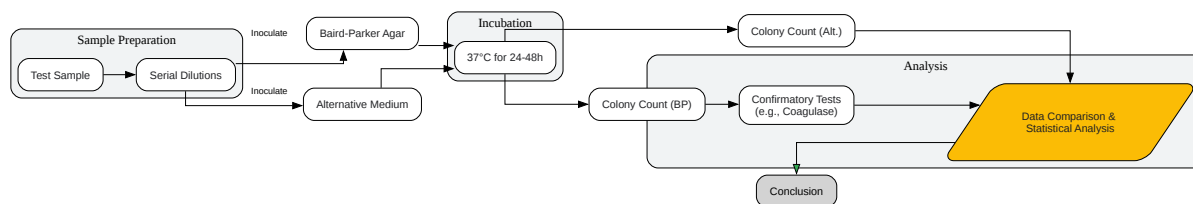
- Incubate the Petrifilm plates at 37°C for 24 ± 2 hours.

### c. Interpretation:

- *S. aureus* appears as red-violet colonies.
- High concentrations of *S. aureus* will cause the gel to turn a pink-red color.
- A confirmatory disk is used to identify *S. aureus* from other organisms. The formation of pink zones around colonies after incubation with the disk confirms the presence of DNase, characteristic of *S. aureus*.

## Visualizing the Validation Workflow

The following diagram illustrates the general workflow for the validation of Baird-Parker Agar for *S. aureus* enumeration.



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Caption: Workflow for comparing Baird-Parker Agar with an alternative medium for *S. aureus* enumeration.

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## References

- 1. biovendor.cz [biovendor.cz]
- 2. kemitekskimya.com.tr [kemitekskimya.com.tr]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. dalynn.com [dalynn.com]
- 6. Comparison of the Baird-Parker agar and 3M Petrifilm Staph Express Count plate methods for enumeration of *Staphylococcus aureus* in naturally and artificially contaminated foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. [alliance-bio-expertise.com](https://alliance-bio-expertise.com) [[alliance-bio-expertise.com](https://alliance-bio-expertise.com)]
- 9. Validation of EN ISO standard methods 6888 Part 1 and Part 2: 1999--enumeration of coagulase-positive staphylococci in foods - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Comparison of Culture-Based Methods for Identification of Colonization with Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus in the Context of Cocolonization - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 11. [mjpath.org.my](https://mjpath.org.my) [[mjpath.org.my](https://mjpath.org.my)]
- 12. [gest.joyadv.it](https://gest.joyadv.it) [[gest.joyadv.it](https://gest.joyadv.it)]
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